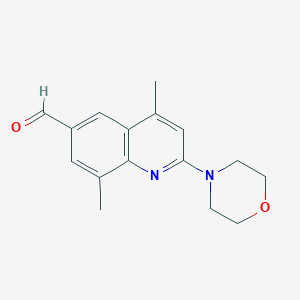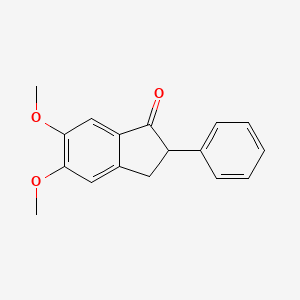
5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 5,6-Diméthoxy-2-phényl-2,3-dihydro-1H-indén-1-one est un composé chimique connu pour sa structure et ses propriétés uniques. Il appartient à la classe des dérivés d'indénone, qui se caractérisent par un système cyclique fusionné contenant à la fois des cycles benzéniques et cyclopentaniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 5,6-Diméthoxy-2-phényl-2,3-dihydro-1H-indén-1-one implique généralement les étapes suivantes :
Matières premières : La synthèse commence par la sélection de matières premières appropriées, telles que la 5,6-diméthoxyindan-1-one et le bromure de phénylmagnésium.
Réaction de Grignard : Le bromure de phénylmagnésium est préparé en faisant réagir le bromobenzène avec du magnésium dans de l'éther anhydre. Ce réactif de Grignard est ensuite ajouté à la 5,6-diméthoxyindan-1-one dans des conditions contrôlées pour former le produit souhaité.
Conditions de réaction : La réaction est généralement réalisée sous atmosphère inerte (par exemple, l'argon) pour éviter l'oxydation. La température est maintenue autour de 0-5 °C pour contrôler la vitesse de réaction et assurer un rendement élevé.
Purification : Le produit brut est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie sur colonne pour obtenir de la 5,6-Diméthoxy-2-phényl-2,3-dihydro-1H-indén-1-one pure.
Méthodes de production industrielle
En milieu industriel, la production de 5,6-Diméthoxy-2-phényl-2,3-dihydro-1H-indén-1-one peut impliquer des réactions de Grignard à grande échelle avec des conditions de réaction optimisées pour maximiser le rendement et minimiser les coûts. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et la possibilité d'extension du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La 5,6-Diméthoxy-2-phényl-2,3-dihydro-1H-indén-1-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des cétones ou des acides carboxyliques correspondants en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools ou en hydrocarbures en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution : Les groupes méthoxy sur le cycle benzénique peuvent être substitués par d'autres groupes fonctionnels par le biais de réactions de substitution aromatique nucléophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique, trioxyde de chrome dans l'acide acétique.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre, borohydrure de sodium dans le méthanol.
Substitution : Nucléophiles tels que le méthylate de sodium, l'éthylate de sodium ou les amines dans des solvants polaires.
Principaux produits formés
Oxydation : Formation de cétones ou d'acides carboxyliques.
Réduction : Formation d'alcools ou d'hydrocarbures.
Substitution : Formation de dérivés substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
La 5,6-Diméthoxy-2-phényl-2,3-dihydro-1H-indén-1-one a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules organiques complexes et comme réactif dans diverses réactions organiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de maladies telles que la maladie d'Alzheimer et le cancer.
Industrie : Utilisé comme intermédiaire dans la production de produits pharmaceutiques, d'agrochimiques et de produits chimiques fins.
5. Mécanisme d'action
Le mécanisme d'action de la 5,6-Diméthoxy-2-phényl-2,3-dihydro-1H-indén-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines impliquées dans les processus biologiques.
Voies impliquées : Il peut moduler les voies de signalisation, telles que celles liées à la prolifération cellulaire, l'apoptose ou l'inflammation, conduisant à ses effets biologiques observés.
Applications De Recherche Scientifique
5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dimethoxy-2-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, such as those related to cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
5,6-Diméthoxy-1-indanone : Un composé étroitement lié avec des caractéristiques structurelles similaires mais des groupes fonctionnels différents.
2,3-Dihydro-1H-indén-1-one : Un autre dérivé d'indénone avec des propriétés chimiques distinctes.
Donépézil : Un composé pharmaceutique utilisé pour le traitement de la maladie d'Alzheimer, structurellement lié aux dérivés d'indénone.
Unicité
La 5,6-Diméthoxy-2-phényl-2,3-dihydro-1H-indén-1-one est unique en raison de son schéma de substitution spécifique et de la présence de groupes méthoxy et phényl, qui confèrent des propriétés chimiques et biologiques distinctes par rapport aux autres dérivés d'indénone.
Propriétés
Numéro CAS |
85524-69-2 |
|---|---|
Formule moléculaire |
C17H16O3 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
5,6-dimethoxy-2-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C17H16O3/c1-19-15-9-12-8-13(11-6-4-3-5-7-11)17(18)14(12)10-16(15)20-2/h3-7,9-10,13H,8H2,1-2H3 |
Clé InChI |
GMBBKSBARMHNKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)CC(C2=O)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


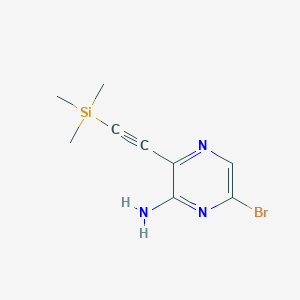
![8-Bromo-6H-benzo[c]chromen-6-one](/img/structure/B11849939.png)
![6'-Bromo-1',3'-dihydrospiro[cyclohexane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11849942.png)
![2-Naphthalenol, 1-[[(3-fluorophenyl)imino]methyl]-](/img/structure/B11849948.png)
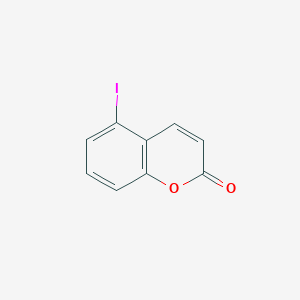
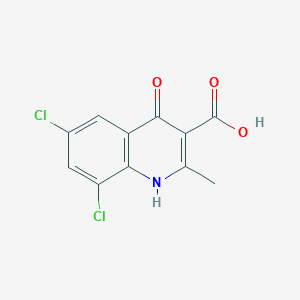
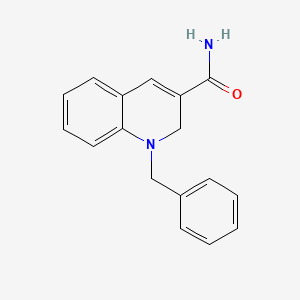
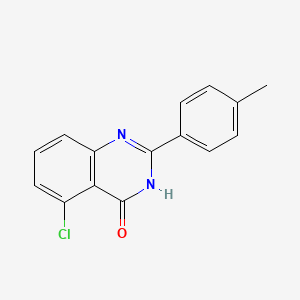

![3-(Pyridin-2-yl)-7-(trimethylsilyl)[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B11849974.png)

![[(1-Benzyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11849986.png)
